

# A Technical Guide to the Spectral Data of Bis(methylthio)methane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bis(methylthio)methane

Cat. No.: B156853

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This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **bis(methylthio)methane** (CAS No. 1618-26-4), also known as 2,4-dithiapentane. Detailed experimental protocols and tabulated spectral data are presented to support research and development activities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For **bis(methylthio)methane** ( $C_3H_8S_2$ ), both  $^1H$  and  $^{13}C$  NMR provide distinct signals corresponding to the molecule's two types of protons and carbons.

## Spectral Data

The chemical shifts for **bis(methylthio)methane** are recorded in deuterated chloroform ( $CDCl_3$ ).

Table 1:  $^1H$  and  $^{13}C$  NMR Spectral Data for **Bis(methylthio)methane**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$	2.09 - 2.15	Singlet	6H	2 x -S-CH <sub>3</sub>
$^1\text{H}$	3.56 - 3.62	Singlet	2H	-S-CH <sub>2</sub> -S-
$^{13}\text{C}$	14.3	Not Applicable	Not Applicable	2 x -S-CH <sub>3</sub>
$^{13}\text{C}$	40.1	Not Applicable	Not Applicable	-S-CH <sub>2</sub> -S-

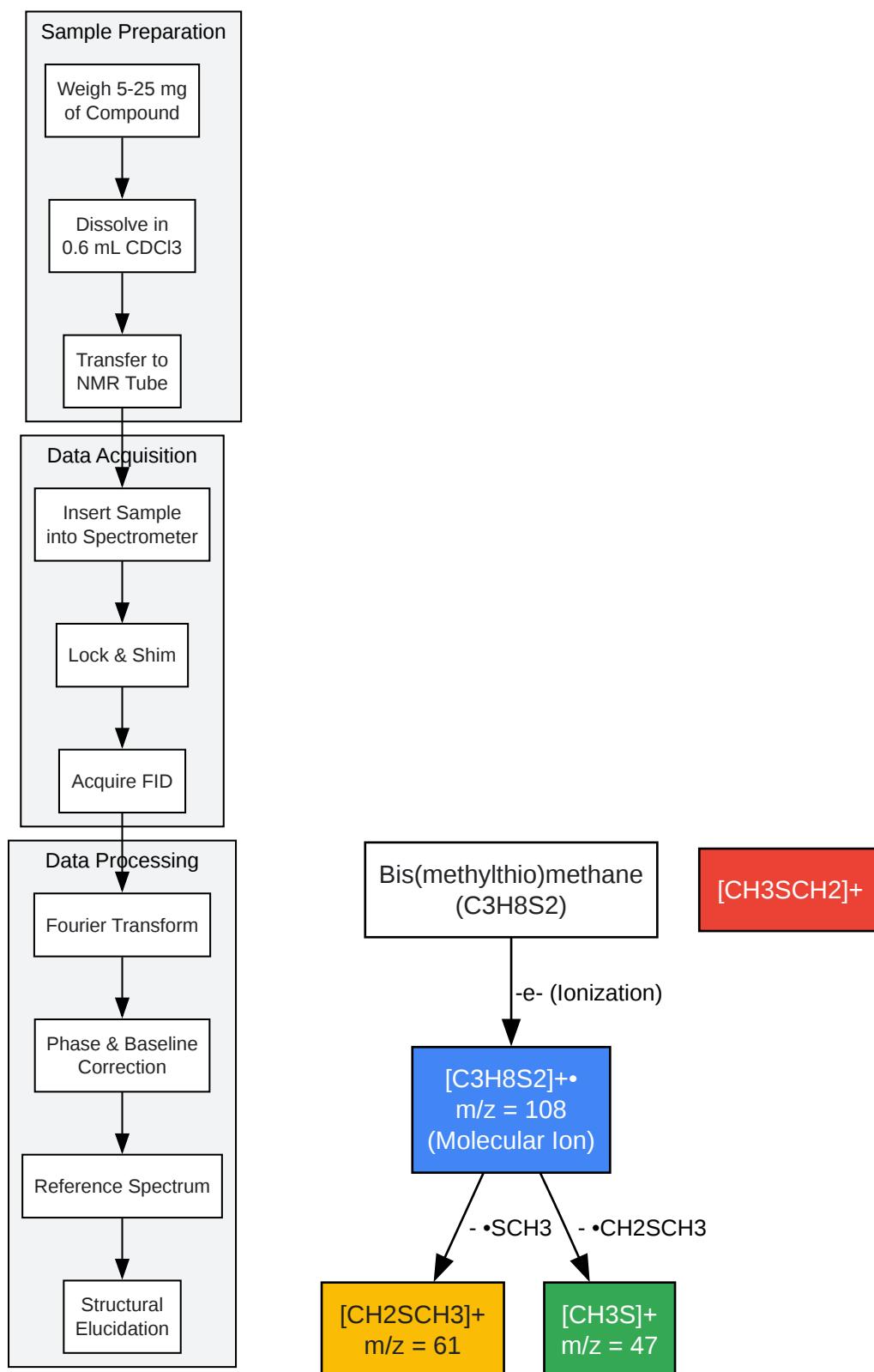
Data sourced from studies conducted in  $\text{CDCl}_3$  at 300-400 MHz for  $^1\text{H}$  NMR and 25-100 MHz for  $^{13}\text{C}$  NMR.[1][2]

## Experimental Protocol: NMR Analysis

The following outlines a general procedure for acquiring NMR spectra of small organic molecules like **bis(methylthio)methane**.

- Sample Preparation: Dissolve 5-25 mg of **bis(methylthio)methane** in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), within a standard 5 mm NMR tube.[3][4] For  $^{13}\text{C}$  NMR, a higher concentration (50-100 mg) may be required to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[4]
- Instrumentation: Utilize a nuclear magnetic resonance spectrometer, such as a 400 MHz instrument.
- Data Acquisition:
  - The instrument's magnetic field is locked onto the deuterium signal of the solvent.
  - The magnetic field homogeneity is optimized through a process called shimming.[4]
  - For  $^1\text{H}$  NMR, the acquisition can typically be completed in a few minutes.[4]
  - For  $^{13}\text{C}$  NMR, acquisition may take from 20 minutes to over an hour, depending on the sample concentration.[4]

- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm).

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)